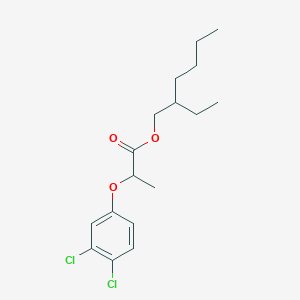

2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate

Description

Properties

IUPAC Name |

2-ethylhexyl 2-(3,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-14-8-9-15(18)16(19)10-14/h8-10,12-13H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGJAZZOJDFOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)OC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate typically involves the esterification of 2-(3,4-dichlorophenoxy)propanoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2-(3,4-dichlorophenoxy)propanoic acid and 2-ethylhexanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylhexyl group, leading to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Hydrolysis: 2-(3,4-dichlorophenoxy)propanoic acid and 2-ethylhexanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

It appears the query contains a typo. The correct chemical name is likely "2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate," also known as Dichlorprop-P-etexyl, a herbicide and plant growth regulator . The following information pertains to this compound.

Overview

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate is the 2-ethylhexyl ester of Dichlorprop-P (2,4-DP-p) . It is used in herbicides like Optica Trio and Estaprop XT Liquid Herbicide to control broadleaf weeds in crops such as wheat, barley, and oats . These herbicides are applied using ground equipment . Health Canada has evaluated these products and determined that they do not pose unacceptable risks to human health or the environment when used as directed .

Physical and Chemical Properties

- IUPAC Name : 2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate

- Appearance : Colorless to pale yellow liquid

- Solubility : Has low aqueous solubility and low volatility

- Formulation : Typically supplied as an emulsifiable concentrate for high-volume spray application

Herbicide Applications

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate is used in post-emergence herbicides . It is effective against broadleaf weeds in various crops .

Trade Names :

Crops :

Toxicology

Studies on laboratory animals indicate that 2,4-DP-P acid and 2,4-DP-P EHE have moderate acute oral toxicity but low acute toxicity through dermal and inhalation routes . These substances are not genotoxic, carcinogenic, neurotoxic, or teratogenic . Effects observed in animals at high doses include impacts on the liver, kidneys, and red blood cells, as well as diarrhea and gastrointestinal ulcers in dogs .

Risk Assessment

Health Canada considers potential exposure through diet (food and water) and during product handling and application . Acceptable uses are only those where exposure is well below levels causing effects in animal testing. The risk assessment ensures that human exposure levels are far below the lowest dose at which effects occur in animal studies . Dietary risks from food and water are not a concern . Occupational exposure risks are also not a concern when products are used according to label directions, including protective measures .

Safety Measures

Labels require protective clothing and equipment, and workers should not enter treated fields for 12 hours after application .

Environmental Fate

The Joint Meeting on Pesticide Residues (JMPR) evaluated 2,4-D, including its environmental effects .

Potential Hazards

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

| Compound Name | CAS Number | Key Structural Differences |

|---|---|---|

| 2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate | Not explicitly listed | 3,4-dichloro substitution on phenoxy group |

| 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | 79270-78-3 | 2,4-dichloro substitution on phenoxy group |

| 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | 94-11-1 | Acetic acid backbone (C2) instead of propanoic acid (C3) |

| Methyl 2-(3,4-dichlorophenoxy)propanoate | Discontinued (Ref: 10-F654125) | Methyl ester instead of 2-ethylhexyl ester |

Key Insight: The 3,4-dichloro substitution likely alters receptor binding in plants compared to 2,4-dichloro derivatives, affecting herbicidal activity . The propanoate backbone (C3) may also influence molecular flexibility compared to acetic acid (C2) derivatives .

Physicochemical Properties

Comparative data for select compounds:

Note: *Data inferred from structural analogs. The 3,4-dichloro isomer may exhibit lower water solubility and higher log P than 2,4-dichloro derivatives due to increased molecular symmetry and lipophilicity .

Environmental and Toxicological Profiles

Note: Chlorophenoxy esters generally exhibit moderate to high toxicity (e.g., 2,4-D EHE LD50 = 300 mg/kg in rats) .

Biological Activity

2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate, commonly referred to as dichlorprop-P or its ester form, is a chemical compound with significant biological activity. This article explores its pharmacological properties, toxicological profile, and environmental impact based on various studies and regulatory assessments.

Chemical Structure

The compound is an ester derived from 2-(3,4-dichlorophenoxy)propanoic acid and 2-ethylhexanol. Its structure allows it to function effectively in various biological contexts, particularly in herbicidal applications.

Mechanism of Action

Dichlorprop-P acts primarily as a herbicide by inhibiting specific metabolic pathways in target plants. The dichlorophenoxy group disrupts cellular processes, leading to the death of broadleaf weeds while sparing grasses. This selectivity is crucial for agricultural applications, where crop safety is paramount .

Toxicological Profile

Acute Toxicity

Toxicological studies indicate that dichlorprop-P exhibits moderate acute toxicity via oral routes but is less toxic through dermal and inhalation exposure. The compound is classified as a skin and eye irritant but shows low potential for causing long-term health effects in humans when used according to guidelines .

| Exposure Route | Toxicity Level | Remarks |

|---|---|---|

| Oral | Moderate | Risk of acute toxicity at high doses |

| Dermal | Low | Minimal risk unless in high concentrations |

| Inhalation | Low | Limited exposure risk in agricultural settings |

Chronic Effects

Long-term exposure studies have revealed potential effects on the liver and kidneys at high doses in animal models. However, these effects occur at levels significantly above typical human exposure scenarios . Importantly, dichlorprop-P has not been shown to be genotoxic, carcinogenic, or teratogenic.

Environmental Impact

Dichlorprop-P is utilized extensively in agriculture for weed control. Its environmental behavior includes rapid hydrolysis in soil and water, leading to degradation products such as 2,4-dichlorophenol, which are less toxic . The compound's persistence and bioaccumulation potential are relatively low, making it a preferable choice among herbicides.

Case Studies and Research Findings

A range of studies has investigated the biological activity of dichlorprop-P:

- Herbicidal Efficacy : Research has demonstrated that dichlorprop-P effectively controls a variety of broadleaf weeds without harming cereal crops. Field trials indicated a significant reduction in weed biomass when applied at recommended rates .

- Endocrine Disruption Potential : Some studies have suggested that compounds similar to dichlorprop-P may interfere with endocrine function. However, current evidence indicates that dichlorprop-P does not exhibit significant endocrine-disrupting properties at environmentally relevant concentrations .

Regulatory Assessments

The regulatory framework surrounding dichlorprop-P includes comprehensive evaluations by agencies such as the Environmental Protection Agency (EPA) and Health Canada. These assessments confirm that when used according to label instructions, the risks associated with dichlorprop-P are minimal for both human health and the environment .

Q & A

Q. What are the optimal synthetic routes for 2-ethylhexyl 2-(3,4-dichlorophenoxy)propanoate, and how can yield be maximized?

Methodological Answer:

- Step 1: Start with the esterification of 2-(3,4-dichlorophenoxy)propanoic acid using 2-ethylhexanol under acidic catalysis (e.g., sulfuric acid). Reflux conditions (4–6 hours at 80–100°C) are typical .

- Step 2: Purify the crude product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradient).

- Yield Optimization: Use molar excess of 2-ethylhexanol (1.5–2.0 equivalents) and monitor reaction progress via TLC or GC-MS. Adjust solvent polarity during purification to minimize byproduct retention .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm ester linkage via -NMR (δ 4.0–4.3 ppm for the ethylhexyl oxygenated CH) and aromatic protons (δ 6.8–7.5 ppm for dichlorophenoxy groups) .

- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Elemental Analysis: Verify C, H, Cl content against theoretical values (e.g., CHClO) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Exposure Control: Use fume hoods for synthesis and airborne monitoring (OSHA-compliant methods for chlorinated compounds).

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures: Immediate decontamination with ethanol/water for skin contact; eye wash stations must be accessible .

Advanced Research Questions

Q. How can computational modeling predict reactivity or degradation pathways of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model hydrolysis or photodegradation pathways. Focus on bond dissociation energies (e.g., ester C–O bond stability under UV light) .

- Software Tools: Gaussian or ORCA for energy minimization; transition-state analysis for degradation intermediates.

- Validation: Compare computational predictions with experimental LC-MS/MS data on degradation products .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Systematic Review: Compile datasets from published LC/EC values (e.g., aquatic toxicity assays) and normalize for variables:

- Experimental Conditions: pH, temperature, solvent carriers.

- Organism Variability: Use standardized test species (e.g., Daphnia magna for ecotoxicity).

- Meta-Analysis: Apply statistical models (ANOVA or mixed-effects regression) to identify confounding factors .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

Methodological Answer:

-

Design Factors: Catalyst type (e.g., PdCl(dppf) vs. Pd(PPh)), solvent polarity (DMF vs. THF), and temperature (80–120°C).

-

Response Variables: Yield, reaction time, byproduct formation.

-

Statistical Analysis: Use a 2 factorial design to rank factor significance. For example:

Factor Low Level (-1) High Level (+1) Catalyst Loading 0.5 mol% 2.0 mol% Temperature 80°C 120°C Solvent DMF THF -

Outcome: Identify interactions (e.g., high catalyst + DMF improves yield by 15%) .

Q. How can isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) trace metabolic pathways in environmental studies?

Methodological Answer:

- Synthesis of Labeled Analog: Incorporate at the ester carbonyl group via labeled 2-ethylhexanol.

- Tracer Experiments: Expose microbial consortia to labeled compound; track evolution via GC-IRMS.

- Data Interpretation: Model mineralization rates using Michaelis-Menten kinetics .

Data Contradiction Analysis Framework

Scenario: Discrepancies in reported hydrolysis half-lives (pH 7, 25°C).

- Hypothesis 1: Variability due to buffer composition (phosphate vs. carbonate).

- Experimental Replication: Conduct parallel hydrolysis assays under controlled buffer conditions.

- Outcome: Phosphate buffers accelerate hydrolysis by 20% vs. carbonate, explaining literature discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.